molecular formula C4H10O2 B1301860 (R)-2-Methoxypropan-1-ol CAS No. 6131-59-5

(R)-2-Methoxypropan-1-ol

Cat. No. B1301860
CAS RN: 6131-59-5
M. Wt: 90.12 g/mol
InChI Key: YTTFFPATQICAQN-SCSAIBSYSA-N
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Description

Synthesis Analysis

The synthesis of chiral compounds related to "(R)-2-Methoxypropan-1-ol" often involves asymmetric catalysis or biocatalytic methods. For instance, the asymmetric synthesis of 3-aryl-2-nitropropanols, which are structurally related to "(R)-2-Methoxypropan-1-ol", has been achieved using baker's yeast mediated reduction and lipase kinetic resolution, leading to moderate to good enantiomeric excess (ee) . Additionally, the asymmetric autocatalysis of (R)-1-phenylpropan-1-ol, a compound with a similar chiral center, has been reported with the addition of diethylzinc to benzaldehyde mediated by a catalytic amount of various amines, achieving up to 49.2% ee .

Molecular Structure Analysis

The molecular structure of compounds similar to "(R)-2-Methoxypropan-1-ol" has been determined using techniques such as X-ray crystallography. For example, the crystal structure of a complex molecule containing an (R)-1-(methoxycarbonyl)ethyl group has been elucidated, revealing the influence of steric repulsion on the molecular conformation and its implications for asymmetric catalysis .

Chemical Reactions Analysis

The chemical reactivity of compounds analogous to "(R)-2-Methoxypropan-1-ol" has been explored in various contexts. The hydrocarbonylation of prop-2-ene-1-ol, a reaction that could be related to the transformation of "(R)-2-Methoxypropan-1-ol", has been catalyzed by rhodium triethylphosphine complexes, leading to products such as butane-1,4-diol and 2-methylpropan-1-ol . Moreover, the synthesis and adrenolytic activity of enantiomers of a compound containing a 2-methoxyphenoxyethyl group have been investigated, demonstrating significant biological activities .

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of "(R)-2-Methoxypropan-1-ol", they do provide information on related compounds. For instance, the optical resolution of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid has been achieved, which is relevant for the synthesis of optically active amino acids . The physical properties such as melting point, solubility, and phase behavior can be inferred from these studies to provide insights into the properties of "(R)-2-Methoxypropan-1-ol".

Scientific Research Applications

  • Industrial Applications : (R)-2-Methoxypropan-1-ol is a by-product in the manufacturing process of propylene glycol methyl ether (PGME). It can be found in industrial applications such as paints, solvents, varnishes, dyes, inks, adhesion agents, and as an ingredient in cleaning formulations and chemical synthesis intermediates. It is also noted as an impurity in cosmetics, though its use in these products is prohibited (Kilanowicz-Sapota & Klimczak, 2021).

  • Chemical Synthesis : The compound has been used in the synthesis of various chemicals. For example, it is involved in the synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles, which have shown moderate antiplasmodial activity against strains of Plasmodium falciparum (D’hooghe et al., 2011).

  • Catalytic Applications : It has been used in hydrocarbonylation reactions catalyzed by rhodium triethylphosphine complexes to produce compounds like butane-1,4-diol and 2-methylpropan-1-ol. This process involves various steps including tautomerism and hydrogenation (Simpson et al., 1996).

  • Analytical Chemistry : In analytical chemistry, it has been used in liquid chromatography-tandem mass spectrometry methods for the quantification of aminopropan-2-ol derivatives, aiding in pharmacokinetic studies (Walczak, 2014).

  • Conformational Studies : The rotational profiles of 2-methoxypropanal, a related compound, were theoretically predicted using ab initio methods, indicating its relevance in conformational analysis of chiral aldehydes (Frenking et al., 1993).

Safety And Hazards

The safety information for “®-2-Methoxypropan-1-ol” includes several hazard statements: H315, H319, H335 . The precautionary statement is P261 . In case of accidental release, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2R)-2-methoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2/c1-4(3-5)6-2/h4-5H,3H2,1-2H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTFFPATQICAQN-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369954
Record name (R)-2-Methoxypropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Methoxypropan-1-ol

CAS RN

6131-59-5
Record name 2-Methoxy-1-propanol, (2R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006131595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-2-Methoxypropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-methoxypropan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-METHOXY-1-PROPANOL, (2R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBP4G166FP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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